(4-Azidobut-1-ynyl)trimethylsilane
Overview
Description
(4-Azidobut-1-ynyl)trimethylsilane is an organic compound that features both azide and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidobut-1-ynyl)trimethylsilane typically involves the reaction of an appropriate alkyne precursor with an azide source. One common method involves the treatment of an iodonium salt with a highly soluble azide source, such as hexadecyltributylphosphonium azide, at low temperatures (around -40°C) . This reaction yields the desired azidoalkyne compound, which can be further purified and characterized using techniques such as NMR and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(4-Azidobut-1-ynyl)trimethylsilane undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Photochemical Reactions: The azide group can undergo photolysis to generate reactive intermediates such as nitrenes and carbenes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cyclooctyne for cycloaddition reactions and various nucleophiles for substitution reactions. Reaction conditions often involve low temperatures and inert atmospheres to prevent decomposition of the azide group.
Major Products Formed
Major products formed from reactions involving this compound include triazoles from cycloaddition reactions and various substituted alkynes from substitution reactions.
Scientific Research Applications
(4-Azidobut-1-ynyl)trimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Mechanism of Action
The mechanism of action of (4-Azidobut-1-ynyl)trimethylsilane involves the reactivity of its azide and alkyne functional groups. The azide group can undergo cycloaddition reactions to form stable triazole rings, while the alkyne group can participate in various addition and substitution reactions. These reactions are often facilitated by the electron-donating properties of the trimethylsilyl group, which stabilizes reactive intermediates and enhances the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Azidobut-1-ynyl)trimethylsilane include:
(Azidoethynyl)trimethylsilane: Another azidoalkyne compound with similar reactivity and applications.
Vinyltrimethylsilane: A compound with a vinyl group instead of an alkyne, used in similar types of reactions but with different reactivity patterns.
Uniqueness
This compound is unique due to the presence of both azide and alkyne functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl group also enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-azidobut-1-ynyl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3Si/c1-11(2,3)7-5-4-6-9-10-8/h4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZKCBKEYTLBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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